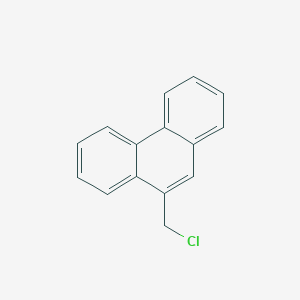

9-(氯甲基)菲

描述

9-(Chloromethyl)phenanthrene is a derivative of phenanthrene . Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10, consisting of three fused benzene rings .

Synthesis Analysis

Phenanthrene, the parent compound of 9-(Chloromethyl)phenanthrene, is the second most abundant polycyclic aromatic hydrocarbon in coal tar and can be used for large-scale preparation of 9-hydroxyphenanthrene . The Bardhan–Sengupta phenanthrene synthesis is a classic way to make phenanthrenes .Molecular Structure Analysis

The molecular structure of 9-(Chloromethyl)phenanthrene is derived from phenanthrene, which has a molecular weight of 178.234 g/mol . The linear formula for a related compound, 9,10-BIS-CHLOROMETHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-PHENANTHRENE, is C16H20Cl2 .Chemical Reactions Analysis

Reactions of phenanthrene typically occur at the 9 and 10 positions, including organic oxidation to phenanthrenequinone with chromic acid . The corresponding reaction mechanisms are introduced in detail .Physical And Chemical Properties Analysis

Phenanthrene is nearly insoluble in water but is soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . It is a colorless, crystal-like solid, but can also appear yellow .科学研究应用

Organic Synthesis

9-(Chloromethyl)phenanthrene is a derivative of phenanthrene, which has been used in the field of organic synthesis . It can be used for large-scale preparation of 9-hydroxyphenanthrene . The regioselective functionalization of 9-hydroxyphenanthrene is very challenging, especially on C1–C8 sites .

Material Chemistry

Phenanthrene, the parent compound of 9-(Chloromethyl)phenanthrene, is used in material chemistry . The regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites has been summarized .

Pharmaceutical Chemistry

Phenanthrene and its derivatives, including 9-(Chloromethyl)phenanthrene, have applications in pharmaceutical chemistry . The reaction characteristics of 9-hydroxyphenanthrene have been studied in detail .

Structure Determination of Liquid Organic Molecules

Phenanthrene2arene, a macrocycle related to phenanthrene, has been used for the structure determination of liquid organic molecules . The guest liquid organic molecules were successively cocrystallized with the aid of the Phenanthrene2arene host .

Nonporous Adaptive Crystals

Phenanthrene2arene, a derivative of phenanthrene, has been used to create nonporous adaptive crystals . These crystals exhibit excellent benzene adsorption capacity .

Supramolecular Chemistry

Phenanthrene2arene, a derivative of phenanthrene, has been used in supramolecular chemistry . It has been used to elucidate molecular structures .

安全和危害

未来方向

In order to promote the application of phenanthrene, this review summarizes the methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites . This suggests that the strain 23aP might be used in bioaugmentation—a biological method supporting the removal of pollutants from contaminated environments .

属性

IUPAC Name |

9-(chloromethyl)phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNQYTBSQNSROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241752 | |

| Record name | Phenanthrene, 9-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Chloromethyl)phenanthrene | |

CAS RN |

951-05-3 | |

| Record name | 9-(Chloromethyl)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(Chloromethyl)phenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J2QST4XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on synthesizing nitrogen mustard derivatives of 9-(chloromethyl)phenanthrene and investigating their potential as anticancer agents []. The study explores the possibility of leveraging the reactivity of the chloromethyl group in 9-(chloromethyl)phenanthrene to create novel molecules with anti-cancer properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)

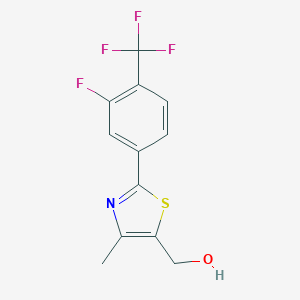

![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)